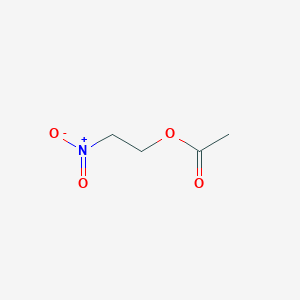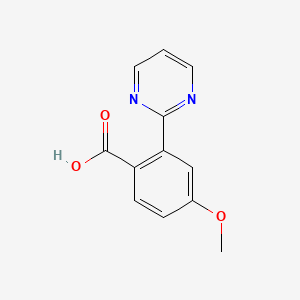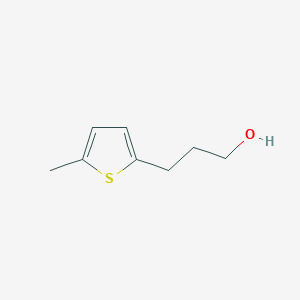
3-(5-methylthiophen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methylthiophen-2-yl)propan-1-ol is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a methyl group attached to the thiophene ring and a propanol group, making it a versatile molecule with various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Hinsberg Synthesis: This involves the condensation of α-dicetones with ethyl thiodiacetate.
Industrial Production Methods: Industrial production often involves the cyclization of butane, butadiene, or butenes with sulfur. Another method includes heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene derivatives .
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Nitrothiophenes and sulfonated thiophenes.
科学的研究の応用
3-(5-methylthiophen-2-yl)propan-1-ol has a wide range of applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
作用機序
The mechanism of action of 3-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron-rich interactions, making it a versatile compound in various chemical reactions. Its biological activities are often attributed to its ability to interact with cellular targets, potentially inhibiting enzymes or modulating receptor activities .
類似化合物との比較
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups attached to the ring.
Thiophene-2-carboxaldehyde: A thiophene derivative with a formyl group attached to the ring.
Uniqueness: 3-(5-methylthiophen-2-yl)propan-1-ol is unique due to its combination of a methyl group and a propanol group attached to the thiophene ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H12OS |
|---|---|
分子量 |
156.25 g/mol |
IUPAC名 |
3-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H12OS/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,2-3,6H2,1H3 |
InChIキー |
WZGYPHIXCBTMJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)
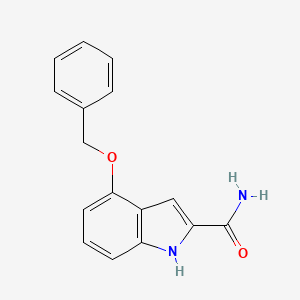
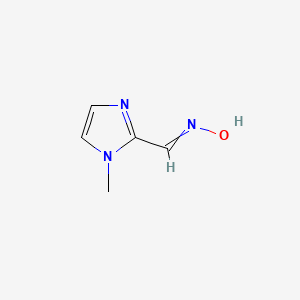
![Tert-butyl(4-chloro-2-{[2-chloro-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8697960.png)
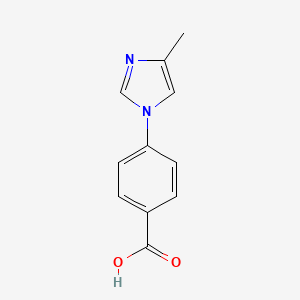
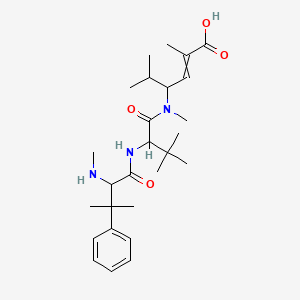
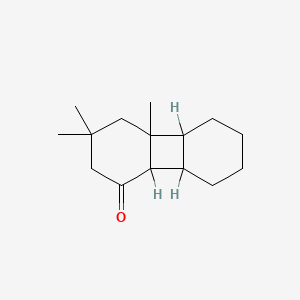
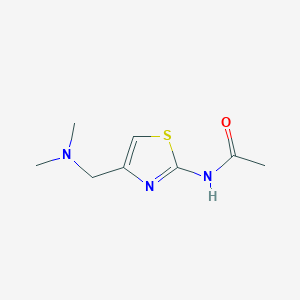
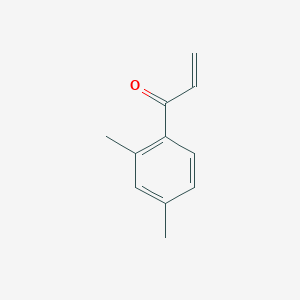
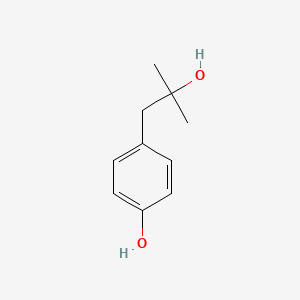
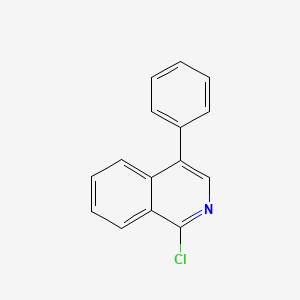
![6,7,8,9-Tetrahydro-1H-benzo[g]indole](/img/structure/B8697999.png)
